4-Ethoxy-3,5-diiodobenzoic acid

Thyroid hormone receptor TRβ1 agonism HepG2 reporter assay

Procure 4-Ethoxy-3,5-diiodobenzoic acid as a distinct, non-interchangeable thyroid hormone analog scaffold. The 4-ethoxy substituent confers TRβ1 selectivity (5.75-fold over TRα1) and metabolic stability as a deiodinase inhibitor—functions lost with 4-hydroxy analogs. This compound streamlines synthesis by eliminating protection/deprotection steps needed for phenolic congeners, and its dual aryl iodides enable sequential cross-coupling. Insist on CAS 40689-27-8; generic 3,5-diiodobenzoic acid lacks the ethoxy group critical for target engagement.

Molecular Formula C9H8I2O3
Molecular Weight 417.969
CAS No. 40689-27-8
Cat. No. B2980029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3,5-diiodobenzoic acid
CAS40689-27-8
Molecular FormulaC9H8I2O3
Molecular Weight417.969
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1I)C(=O)O)I
InChIInChI=1S/C9H8I2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
InChIKeyRVHJWUJWRPUGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-3,5-diiodobenzoic Acid (CAS 40689-27-8) Procurement Specifications and Compound Class Overview


4-Ethoxy-3,5-diiodobenzoic acid (CAS 40689-27-8) is a halogenated benzoic acid derivative with the molecular formula C9H8I2O3 and a molecular weight of 417.968 g/mol, featuring an ethoxy group at the 4-position and iodine substituents at the 3- and 5-positions of the benzene ring . This compound belongs to the class of iodinated benzoic acids that share structural homology with the outer ring of thyroid hormones thyroxine (T4) and triiodothyronine (T3) [1]. The compound exhibits a calculated LogP of 3.38, indicating moderate lipophilicity suitable for membrane permeability, with a predicted boiling point of 448.8±45.0 °C at 760 mmHg and density of 2.2±0.1 g/cm³ . It functions as both a thyroid hormone analog scaffold and an enzyme inhibitor, with documented activity as an iodothyronine 5'-deiodinase inhibitor in human liver cells and as a thyroid hormone receptor beta 1 (TRβ1) agonist [2] [3].

Why 4-Ethoxy-3,5-diiodobenzoic Acid Cannot Be Substituted with Generic 3,5-Diiodobenzoic Acid Analogs


Generic substitution with unsubstituted 3,5-diiodobenzoic acid (CAS 19094-48-5) or the 4-hydroxy analog (CAS 618-76-8) is not scientifically defensible due to the critical role of the 4-position substituent in determining both biological target engagement and physicochemical properties. The 4-ethoxy moiety in the target compound confers distinct LogP characteristics (calculated LogP 3.38) compared to the 4-hydroxy analog, which alters membrane partitioning and in vivo distribution [1]. Furthermore, structure-activity relationship studies in the thyromimetic series demonstrate that 4-position ether modifications substantially modulate TRβ1 agonist potency, with the ethoxy derivative exhibiting EC50 values that differ from both 4-methoxy and 4-hydroxy congeners [2]. In enzymatic inhibition contexts, the 4-ethoxy group is essential for iodothyronine 5'-deiodinase recognition; substitution with a 4-hydroxy group results in loss of inhibitory activity as the compound becomes a substrate for methylation pathways rather than an enzyme inhibitor [3]. These differentiation points establish that 4-ethoxy-3,5-diiodobenzoic acid is a distinct chemical entity with non-interchangeable biological and physicochemical properties.

Quantitative Comparative Evidence for 4-Ethoxy-3,5-diiodobenzoic Acid: Differentiated Performance Data


TRβ1 Agonist Activity: 4-Ethoxy Derivative Exhibits Defined EC50 in Human HepG2 Reporter Assay

4-Ethoxy-3,5-diiodobenzoic acid demonstrates TRβ1 agonist activity with an EC50 of 110 nM in human recombinant TRβ1 transfected HepG2 cells using an alkaline phosphatase reporter gene assay after 8-10 hours of incubation [1]. This value places the compound in the sub-micromolar potency range for TRβ1 activation, distinguishing it from the unsubstituted 3,5-diiodobenzoic acid analog which lacks the 4-ethoxy pharmacophore and shows no detectable TRβ1 agonist activity under identical assay conditions [2].

Thyroid hormone receptor TRβ1 agonism HepG2 reporter assay Thyromimetic screening

TR Receptor Subtype Selectivity: Differential Binding Affinity Between TRβ1 and TRα1

4-Ethoxy-3,5-diiodobenzoic acid exhibits a 5.75-fold selectivity for TRβ1 over TRα1 in competitive radioligand binding assays. Displacement of [¹²⁵I]-triiodothyronine from human recombinant TRβ1 ligand binding domain yields an IC50 of 40 nM, whereas displacement from TRα1 yields an IC50 of 230 nM after 2-3 hours of incubation [1]. This selectivity profile contrasts with the endogenous ligand T3, which binds TRα1 and TRβ1 with comparable affinity (IC50 values within 2-fold difference) [2].

Receptor subtype selectivity TRα1/TRβ1 ratio Radioligand displacement Cardiac-sparing thyromimetic

Iodothyronine 5'-Deiodinase Inhibition: Differential Activity Compared to 4-Hydroxy Analog

4-Ethoxy-3,5-diiodobenzoic acid has been demonstrated to inhibit iodothyronine 5'-deiodinase, the enzyme responsible for the 5'-deiodination of thyroxine (T4) to triiodothyronine (T3) in human liver cells [1]. In contrast, the 4-hydroxy analog (4-hydroxy-3,5-diiodobenzoic acid, CAS 618-76-8) does not function as a deiodinase inhibitor; instead, it serves as a substrate for methylation via S-adenosyl-L-methionine-dependent methyltransferases, being converted to the 4-methoxy derivative [2]. This functional divergence underscores that the 4-ethoxy group confers inhibitory capacity while the 4-hydroxy group renders the compound metabolically labile.

Deiodinase inhibition Thyroid hormone metabolism Human liver cells Enzyme inhibition

Physicochemical Differentiation: Calculated LogP and Membrane Permeability Profile

4-Ethoxy-3,5-diiodobenzoic acid has a calculated LogP of 3.38 [1]. This lipophilicity value differs from the 4-methoxy analog (3,5-diiodo-4-methoxybenzoic acid), which has a lower predicted LogP due to the reduced alkyl chain length of the methoxy group versus the ethoxy group [2]. The 4-ethoxy substitution increases lipophilicity by approximately 0.5-0.8 LogP units relative to the 4-methoxy derivative, based on the Hansch-Leo π constant contribution of the ethoxy fragment (+0.38) compared to methoxy (-0.02) [3].

Lipophilicity LogP Membrane permeability Physicochemical property

Synthetic Utility as a Halogenated Building Block: Orthogonal Reactivity Profile

The 3,5-diiodo substitution pattern of 4-ethoxy-3,5-diiodobenzoic acid provides two aryl iodide positions suitable for sequential cross-coupling reactions, with the carboxylic acid group offering a third orthogonal functional handle for amide or ester formation [1]. The 4-ethoxy group functions as an electron-donating substituent that activates the aromatic ring toward electrophilic substitution while stabilizing palladium-catalyzed oxidative addition intermediates during Sonogashira or Suzuki-Miyaura couplings [2]. In contrast, the 4-hydroxy analog (4-hydroxy-3,5-diiodobenzoic acid) requires hydroxyl protection prior to cross-coupling due to competitive oxidative addition at the phenolic oxygen, adding synthetic steps [3].

Halogenated building block Cross-coupling Sonogashira coupling Organic synthesis

Cellular Potency in Alternative Cell Context: Differential EC50 in CV-1 Cells

4-Ethoxy-3,5-diiodobenzoic acid exhibits a cell-type dependent shift in TRβ1 agonist potency. In HepG2 human hepatoma cells, the compound shows an EC50 of 110 nM, whereas in CV-1 African green monkey kidney fibroblasts transfected with human recombinant TRβ1, the EC50 increases to 590 nM under identical assay duration (8-10 hours) and reporter system (alkaline phosphatase) [1]. This 5.4-fold potency difference between cell lines reflects differential cellular uptake, intracellular metabolism, or cofactor availability. The benchmark thyromimetic DITPA shows a comparable cell-type potency shift (EC50 approximately 500 nM in cardiac myocytes versus >2 μM in HepG2), suggesting that 4-ethoxy-3,5-diiodobenzoic acid may share similar cell-type dependent pharmacology [2].

Cell-type specific potency CV-1 cells TRβ1 transactivation Reporter gene assay

Optimal Application Scenarios for 4-Ethoxy-3,5-diiodobenzoic Acid Based on Differentiated Evidence


TRβ1-Selective Thyromimetic Probe Development

Researchers developing cardiac-sparing thyroid hormone analogs should select 4-ethoxy-3,5-diiodobenzoic acid as a core scaffold due to its demonstrated 5.75-fold selectivity for TRβ1 over TRα1 [1]. The compound's sub-micromolar TRβ1 agonist activity (EC50 = 110 nM in HepG2 cells) provides a validated starting point for structure-activity relationship optimization aimed at improving potency while maintaining receptor subtype selectivity [1]. The ethoxy group at the 4-position offers a modifiable handle for further SAR exploration to enhance TRβ1 binding affinity beyond the current IC50 of 40 nM.

Thyroid Hormone Metabolism Inhibition Studies

Investigators studying the regulation of iodothyronine 5'-deiodinase should utilize 4-ethoxy-3,5-diiodobenzoic acid rather than the 4-hydroxy analog, as the latter is rapidly methylated and does not function as an enzyme inhibitor [2]. The ethoxy derivative provides a metabolically stable inhibitory probe suitable for sustained enzyme inhibition studies in human liver cell systems [2]. This stability advantage is critical for experiments requiring extended incubation periods exceeding 4-6 hours, where the hydroxy analog would be substantially depleted.

Halogenated Building Block for Sequential Cross-Coupling Synthesis

Medicinal chemists and materials scientists requiring a diiodinated aromatic scaffold with orthogonal functionality should procure 4-ethoxy-3,5-diiodobenzoic acid for streamlined synthetic workflows [3]. The compound's 4-ethoxy group eliminates the protection/deprotection steps required for 4-hydroxy analogs, reducing synthetic timelines by 1-2 steps and improving overall yields [3]. The two aryl iodide positions enable sequential Sonogashira or Suzuki-Miyaura couplings for constructing extended conjugated systems or biaryl architectures.

TRβ1 Transactivation Screening in HepG2 Reporter Systems

Laboratories conducting medium-throughput screening of thyroid hormone analogs should employ 4-ethoxy-3,5-diiodobenzoic acid as a reference compound for TRβ1 transactivation assays in HepG2 cells, where it demonstrates an EC50 of 110 nM [1]. The compound's defined potency in this widely-used assay format enables calibration of screening windows and serves as a comparator for evaluating novel thyromimetic candidates. For orthogonal validation in a lower-sensitivity cellular context, CV-1 cell assays (EC50 = 590 nM) provide a complementary system for assessing compounds with improved potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethoxy-3,5-diiodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.